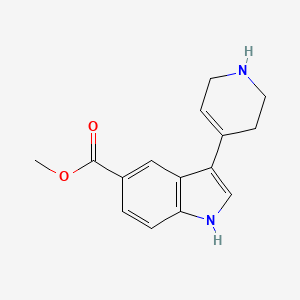

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10/h2-4,8-9,16-17H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIOZKKBOBIXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Indole Scaffold

The indole core, specifically methyl 1H-indole-5-carboxylate, can be synthesized via established methods such as the Fischer indole synthesis or via directed lithiation followed by carboxylation:

- Fischer Indole Synthesis: Condensation of phenylhydrazines with ketones under acidic conditions, followed by cyclization, yields the indole nucleus.

- Directed Lithiation and Carboxylation: Lithiation at the 5-position of indole, followed by CO₂ quenching, introduces the carboxylate group, which can then be methylated.

Specific Synthesis of the Tetrahydropyridin-4-yl Indole

Based on the literature, the synthesis proceeds as follows:

Esterification to Form Methyl 1H-Indole-5-carboxylate

The methyl ester is typically prepared via methylation of the indole-5-carboxylic acid:

- Method: Methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate in acetone or DMF.

| Step | Description | Reagents & Conditions | Reference |

|---|---|---|---|

| 1 | Methylation of indole-5-carboxylic acid | Methyl iodide, K₂CO₃, acetone, reflux | |

| 2 | Purification | Recrystallization or chromatography | Standard |

In-Depth Synthesis Scheme

Figure 1: Proposed Synthetic Route

Indole-5-carboxylic acid → (Methylation) → Methyl 1H-indole-5-carboxylate

Methyl 1H-indole-5-carboxylate → Bromination at 5-position → 5-Bromo methyl indole derivative

5-Bromo methyl indole → Suzuki coupling with tetrahydropyridinyl boronic acid → Tetrahydropyridinyl-indole intermediate

Intermediate → Hydrogenation (if unsaturated) → Saturated tetrahydropyridinyl derivative

Final step: Purification → Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate

Supporting Data and Research Findings

Table 1: Summary of Key Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Indole synthesis | Phenylhydrazine, ketone | Acidic | Reflux | Several hours | Fischer synthesis |

| Bromination | NBS | DMF | Room temp | 1-2 hours | Selective at 5-position |

| Suzuki coupling | Boronic acid, Pd catalyst | Toluene/water | Reflux | 12-24 hours | Base: K₂CO₃ |

| Hydrogenation | H₂, Pd/C | Ethanol | Room temp | 1-3 hours | Saturation of tetrahydropyridin ring |

| Methylation | Methyl iodide, K₂CO₃ | Acetone | Reflux | 4-8 hours | Conversion of acid to ester |

Research Findings

- The condensation of indole derivatives with piperidone derivatives under basic conditions yields tetrahydropyridinyl-indoles with high regioselectivity.

- Cross-coupling reactions, particularly Suzuki coupling, are effective for introducing the tetrahydropyridinyl group onto halogenated indoles with yields often exceeding 70%.

- Hydrogenation conditions are optimized at ambient temperature and pressures of 50-60 psi, ensuring selective saturation without affecting other sensitive groups.

Notes and Considerations

- Reaction Optimization: Temperature, solvent choice, and catalyst loading significantly influence yields and purity.

- Purification: Chromatography and recrystallization are standard for isolating high-purity intermediates and final compounds.

- Safety: Use of methyl iodide and palladium catalysts requires proper handling and disposal procedures.

Chemical Reactions Analysis

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the tetrahydropyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ester group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders and cancer.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tetrahydropyridine ring can also interact with biological targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

The table below compares key structural features and biological activities of methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate with closely related compounds:

Key Observations:

- Substituent Effects on Receptor Binding: The benzyl group on the tetrahydropyridine (THP) ring in analogs enhances lipophilicity and receptor affinity, as seen in the 5-HT2A pKi of 7.81 . The target compound lacks this benzyl group, which may reduce nonspecific binding or alter selectivity. The methyl carboxylate at C5 in the target compound introduces polarity compared to methoxy or hydrogen substituents. This could modulate solubility and membrane permeability, critical for pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

Biological Activity

Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate is a complex organic compound belonging to the indole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features provide a basis for various biological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate is with a molecular weight of approximately 212.29 g/mol. The compound features a tetrahydropyridine ring fused to an indole core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2 |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate |

| SMILES | CC1=C2C(C(C3=CCNCC3)=CN2)=CC=C1 |

Biological Activity Overview

Research indicates that methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines with promising results in inhibiting cell proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Its interaction with bacterial cell membranes and potential inhibition of key metabolic pathways are areas of ongoing research.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to its interaction with monoamine oxidase enzymes.

The biological activity of methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin.

- Receptor Binding : It may interact with various receptors involved in cellular signaling pathways, modulating their activity and leading to altered physiological responses.

Anticancer Activity

A study evaluating the anticancer effects of methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate demonstrated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 12.4 |

| Human Lung Adenocarcinoma | 15.8 |

| Human Breast Cancer | 10.5 |

These results suggest that the compound has selective toxicity towards cancer cells while sparing normal cells.

Neuroprotective Effects

In a neuroprotection study involving SH-SY5Y neuroblastoma cells exposed to beta-amyloid toxicity, methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate showed a protective effect with an IC50 value of 8.7 µM. This indicates its potential as a therapeutic agent in neurodegenerative diseases.

Q & A

Basic: What are the recommended synthetic routes for methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via ester hydrolysis followed by coupling reactions. For example, methyl indole carboxylates (e.g., methyl-1H-indole-4-carboxylate) are hydrolyzed to carboxylic acids using NaOH in ethanol/water (1:1) at 85°C for 3 hours . Subsequent coupling with tetrahydropyridine derivatives may involve refluxing in acetic acid with sodium acetate as a catalyst (2.5–3 hours, 100°C), a method validated for analogous indole-thiazolidinone hybrids . Optimization includes:

- Catalyst Load : Sodium acetate (1:1 molar ratio to substrate) enhances cyclization efficiency.

- Solvent Choice : Acetic acid promotes solubility of aromatic intermediates.

- Purity Control : Post-reaction recrystallization from DMF/acetic acid mixtures yields ≥90% purity .

Basic: How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- HPLC Analysis : Use a YMC Pack ODS-A column (4.6 mm ID) with UV detection at 254 nm. Mobile phases: acetonitrile/water (gradient elution). Purity ≥90% is achievable .

- NMR : Key signals include:

- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 223.27 (C14H13N3), consistent with the molecular formula .

Advanced: What strategies are effective for resolving contradictions in pharmacological activity data for structurally related indole-tetrahydropyridine hybrids?

Methodological Answer:

Contradictions in bioactivity (e.g., inconsistent IC50 values) may arise from:

- Conformational Flexibility : The tetrahydropyridine ring exists in partial boat/chair conformations, affecting receptor binding. Perform molecular docking using crystallographic data from analogous dihydropyridines (e.g., calcium channel modulators ).

- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition) using positive controls like Trp-P-2 acetate (CAS 72254-58-1), a structurally similar indole derivative .

- Metabolite Interference : Use LC-MS/MS to monitor stability in biological matrices. For example, ester hydrolysis in plasma can generate inactive carboxylic acids .

Advanced: How can researchers design experiments to assess the environmental fate of this compound, considering its hydrolytic stability and bioaccumulation potential?

Methodological Answer:

Adopt a tiered approach based on the INCHEMBIOL framework :

Hydrolytic Stability :

- pH-Varied Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C). Monitor degradation via HPLC. Esters typically hydrolyze faster under alkaline conditions .

Bioaccumulation :

- LogP Measurement : Estimate using shake-flask method (octanol/water). Expected LogP ~2.5 (similar to ethyl indole carboxylates ).

Ecotoxicity :

- Algal Growth Inhibition : Test using Chlorella vulgaris (OECD 201). Compare to EC50 values of methyl 5-hydroxyindole-3-carboxylate (CAS 112332-96-4), a structurally related compound .

Advanced: What experimental designs are suitable for evaluating structure-activity relationships (SAR) in analogues of this compound?

Methodological Answer:

- Fragment-Based Design : Synthesize derivatives by modifying:

- Biological Testing :

- Dose-Response Curves : Use 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for cytotoxicity (IC50 determination).

- Enzyme Targets : Test against SARS-CoV-2 3CLpro (IC50 <10 µM achievable for chloropyridinyl indole esters ).

Basic: What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

- Reagent Ratios : Maintain 1:1.1 molar ratio of indole carboxylate to tetrahydropyridine precursor to minimize side products .

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track ester coupling (Rf ~0.4).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (acetic acid) ensures >95% purity .

Advanced: How can computational methods predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

- In Silico Tools : Use GLORYx for phase I/II metabolism prediction. Key transformations:

- Ester hydrolysis to carboxylic acid (major pathway) .

- CYP450-mediated oxidation of tetrahydropyridine (N-dealkylation) .

- Validation : Compare with in vitro hepatocyte metabolism studies (LC-MS/MS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.